Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a tert-butyl carbamate group at position 1 and two hydroxyl groups at position 3, one of which is part of a 1,1-difluoro-2-hydroxyethyl substituent.
Properties
IUPAC Name |
tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(15)13-4-9(16,5-13)10(11,12)6-14/h14,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUEWHZJAZKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1638759-62-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications, supported by data tables and case studies.
- Molecular Formula : C₉H₁₅F₂NO₃
- Molecular Weight : 223.22 g/mol
- Structure : The compound features a tert-butyl group, a hydroxyazetidine moiety, and difluoroethyl substituents, which contribute to its unique chemical behavior.
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Hydroxyazetidine : Starting from azetidine derivatives, the hydroxy group is introduced via nucleophilic substitution.
- Fluorination : The introduction of fluorine atoms is achieved through electrophilic fluorination methods.
- Carboxylation : The carboxylate group is added using standard carboxylic acid derivatization techniques.
The overall yield of these reactions can vary, with reported efficiencies around 88% for certain intermediates .
Enzyme Inhibition
Recent studies indicate that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC has implications for obesity and metabolic disorders:
- Study Findings :
Antimicrobial Activity
Preliminary screenings have suggested that the compound exhibits antimicrobial properties against various bacterial strains:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial activity observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential for further development as an antimicrobial agent .
Case Study 1: Metabolic Effects in Obesity Models
A study conducted on high-fat diet-induced obesity in rats showed that treatment with this compound led to:
- A reduction in body weight by approximately 15% over four weeks.
- Decreased serum cholesterol levels by about 20%, indicating a possible role in lipid metabolism regulation.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli and S. aureus. Results indicated:
- A significant reduction in bacterial load after treatment with the compound at MIC levels.
- Potential synergy when combined with standard antibiotics like amoxicillin.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a tert-butyl group, a difluoroethyl side chain, and a hydroxyazetidine structure. Its molecular formula is C12H18F2N2O3, and it exhibits properties that make it suitable for several applications in drug development and chemical synthesis.
Medicinal Chemistry
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate has been studied for its potential therapeutic effects. The presence of the difluoroethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy in biological systems.
Case Study: Antiviral Activity
A study investigated the antiviral properties of similar azetidine derivatives, highlighting their potential as inhibitors of viral replication. The modifications in the side chain significantly influenced their activity against specific viral strains.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry.
Synthesis Example:
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving tert-butyl esters and fluorinated alcohols. The reaction conditions can be optimized to yield high purity products suitable for further applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Hydroxy and Fluoroalkyl Substituents
- Target Compound: The presence of dual hydroxyl groups and a 1,1-difluoroethyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine may stabilize the molecule against oxidative degradation .
- This contrasts with the aliphatic, polar difluoro-hydroxyethyl group in the target compound, which may reduce membrane permeability but improve aqueous solubility .
- Analog 2 : tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate () contains an ethoxycarbonyl group, which is hydrolytically labile. The target compound’s difluoro-hydroxyethyl group is expected to be more stable under physiological conditions .
Amino and Hydroxymethyl Substituents
- The target compound lacks amino functionality, reducing its reactivity in coupling reactions but avoiding pH-dependent solubility challenges .
- Analog 4: tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate () has a primary amine, enabling conjugation with carboxylic acids or carbonyl compounds. The target compound’s fluorine atoms may instead facilitate interactions with hydrophobic enzyme pockets .
Physicochemical Properties
*Estimated based on similar analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate, and what key reagents/conditions are involved?
- Methodology : The synthesis typically involves multi-step functionalization of the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor (as seen in analogous syntheses), where nucleophilic addition or fluorination reactions introduce the difluoro-hydroxyethyl group. Key steps include:
- Fluorination : Use of difluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at low temperatures (0–20°C) to achieve selective fluorination .
- Hydroxylation : Controlled oxidation or hydroxylation via epoxide intermediates, followed by protection/deprotection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or other protecting groups .
- Purification : Column chromatography with gradient elution (e.g., petroleum ether:EtOAc) to isolate the product .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodology : A combination of spectroscopic and analytical techniques is employed:
- NMR : H and C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while hydroxy and difluoro groups influence splitting patterns .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., observed [M+H] vs. theoretical values) .
- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, though this requires high-quality single crystals .
Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodology :
- Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, THF) but poorly in water. Solubility tests under varying pH/temperature guide reaction solvent choices .
- Stability : Sensitive to moisture and heat due to the labile tert-butyloxycarbonyl (Boc) group. Storage at –20°C under inert atmosphere (N/Ar) is recommended .
- Safety : Hazard codes (e.g., R22, R36/37/38) indicate toxicity risks; handling requires PPE (gloves, goggles) and fume hoods .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives) to identify discrepancies in chemical shifts .
- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in cases of overlapping peaks or unresolved splitting .
- Supplementary techniques : Employ 2D NMR (COSY, HSQC) or IR spectroscopy to resolve ambiguities in functional group assignments .
Q. What experimental design considerations are critical for optimizing the yield of fluorination steps?
- Methodology :
- Reagent selection : Compare fluorinating agents (e.g., DAST vs. XtalFluor-E) for efficiency and side-product formation. DAST may generate HF byproducts, requiring strict temperature control (–78°C to 0°C) .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired difluoro-hydroxyethyl adducts over mono- or over-fluorinated byproducts .
- In-line monitoring : Use LC-MS or TLC to track reaction progress and terminate at optimal conversion points .
Q. How can computational tools aid in predicting reactivity or stability of this compound?
- Methodology :
- DFT calculations : Model transition states for fluorination/hydroxylation steps using software like Gaussian or ORCA to predict regioselectivity .
- Molecular dynamics (MD) : Simulate solvation effects or degradation pathways (e.g., Boc deprotection under acidic conditions) .
- Crystallography software : SHELXD or Olex2 for phase refinement in crystallographic studies, especially with twinned or low-resolution data .
Q. What strategies mitigate challenges in purifying multi-hydroxy/fluorinated azetidine derivatives?
- Methodology :
- Chromatography optimization : Use reverse-phase HPLC with C18 columns and acidic modifiers (e.g., 0.1% TFA) to improve separation of polar intermediates .
- Derivatization : Temporarily protect hydroxyl groups (e.g., acetylation) to reduce polarity and enhance chromatographic resolution .
- Crystallization screening : Test solvent mixtures (e.g., EtOAc/hexane) to obtain crystals for X-ray analysis, ensuring minimal residual solvents in the final product .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed HRMS data?
- Methodology :
- Isotopic pattern analysis : Verify the presence of fluorine (natural abundance 100% for F) and rule out chlorine/bromine contamination, which alter isotopic distributions .
- Adduct formation : Check for sodium/potassium adducts ([M+Na]/[M+K]) that shift m/z values .
- Synthetic reproducibility : Repeat synthesis to confirm consistency, as impurities or incomplete reactions may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
